

Application Notes and Protocols: Pharmacokinetic and Pharmacodynamic Modeling of Aplaviroc

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Compound of Interest

Compound Name: *Aplaviroc*

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These application notes provide a detailed overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of **Aplaviroc** (GSK-873140), a CCR5 antagonist formerly under development for the treatment of HIV-1 infection. The information compiled herein is intended to support research and development activities by providing key data and experimental methodologies. **Aplaviroc**'s development was discontinued due to hepatotoxicity, and this document also briefly touches upon this aspect.^[1]

Introduction

Aplaviroc is a non-competitive, allosteric antagonist of the C-C chemokine receptor 5 (CCR5), a critical co-receptor for the entry of R5-tropic HIV-1 into host cells. By binding to CCR5, **Aplaviroc** induces a conformational change in the receptor, thereby preventing its interaction with the viral envelope glycoprotein gp120 and inhibiting viral entry.^[1] Despite promising initial antiviral activity, clinical development was halted due to instances of severe liver toxicity.^{[2][3]} Understanding the PK/PD profile of **Aplaviroc** remains valuable for the broader field of CCR5 antagonist development and for studying the mechanisms of drug-induced liver injury.

Pharmacokinetic Properties

Aplaviroc exhibits non-linear pharmacokinetics with high inter-patient variability.[4] Its absorption is significantly enhanced when administered with food. It is primarily metabolized by CYP3A4.[5]

Table 1: Pharmacokinetic Parameters of Aplaviroc in Healthy Volunteers and HIV-Infected Patients

Parameter	Population	Dose	Value	Reference
AUC (0-24h) (ng·h/mL)	HIV-Infected (ASCENT Study)	600 mg BID	2,101 (CV: 49%)	[5]
HIV-Infected (ASCENT Study)	800 mg BID	3,413 (CV: 95%)	[5]	
HIV-Infected (EPIC Study)	200 mg BID (with LPV/r)	2,006 (CV: 97%)	[5]	
HIV-Infected (EPIC Study)	400 mg BID (with LPV/r)	6,065 (CV: 76%)	[5]	
HIV-Infected (EPIC Study)	800 mg QD (with LPV/r)	5,840 (CV: 147%)	[5]	
Half-life ($t_{1/2}$) (h)	Healthy Volunteers	200-800 mg BID	~3	[5]
Protein Binding (%)	In vitro (Human Plasma)	Not Specified	92	[6]

AUC: Area Under the Curve, BID: Twice Daily, QD: Once Daily, LPV/r: Lopinavir/Ritonavir, CV: Coefficient of Variation.

Table 2: Effect of Co-administered Drugs on Aplaviroc Pharmacokinetics in Healthy Volunteers

Co-administered Drug	Aplaviroc Dose	Change in Aplaviroc PK	Reference
Ritonavir (single dose)	50 mg (single dose)	2.1-fold increase in AUC(0-∞)	[6][7]
Lopinavir/Ritonavir (repeat dose)	400 mg BID	7.7-fold increase in AUC	[7]
6.2-fold increase in C _{max}	[7]		
7.1-fold increase in C _{min}	[7]		
Efavirenz	600 mg BID	57% decrease in AUC	[8]
61% decrease in C _t	[8]		

AUC: Area Under the Curve, C_{max}: Maximum Concentration, C_{min}: Minimum Concentration, C_t: Trough Concentration.

Pharmacodynamic Properties

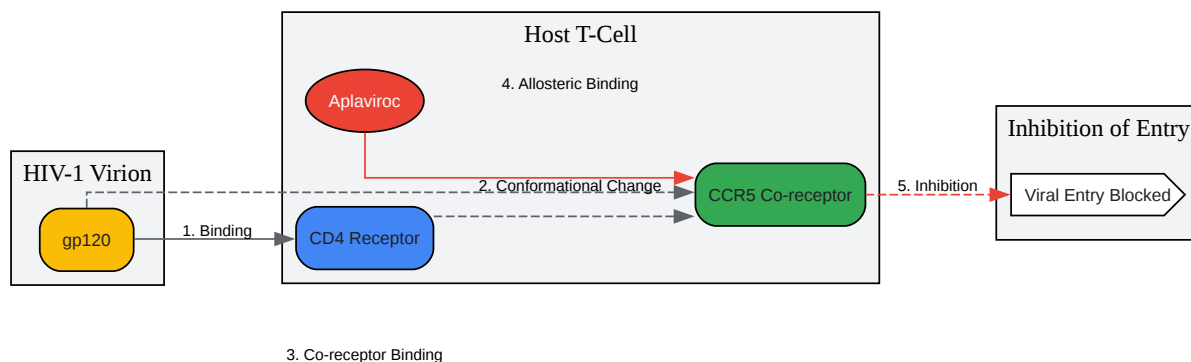
The primary pharmacodynamic effect of **Aplaviroc** is the inhibition of HIV-1 replication, leading to a reduction in plasma viral load.

Table 3: Antiviral Activity of Aplaviroc in Treatment-Naïve HIV-Infected Patients (EPIC Study, Week 12)

Aplaviroc Dose Regimen (with Lopinavir/Ritonavir)	Percentage of Patients with HIV-1 RNA <400 copies/mL
200 mg BID	50%
400 mg BID	48%
800 mg QD	54%

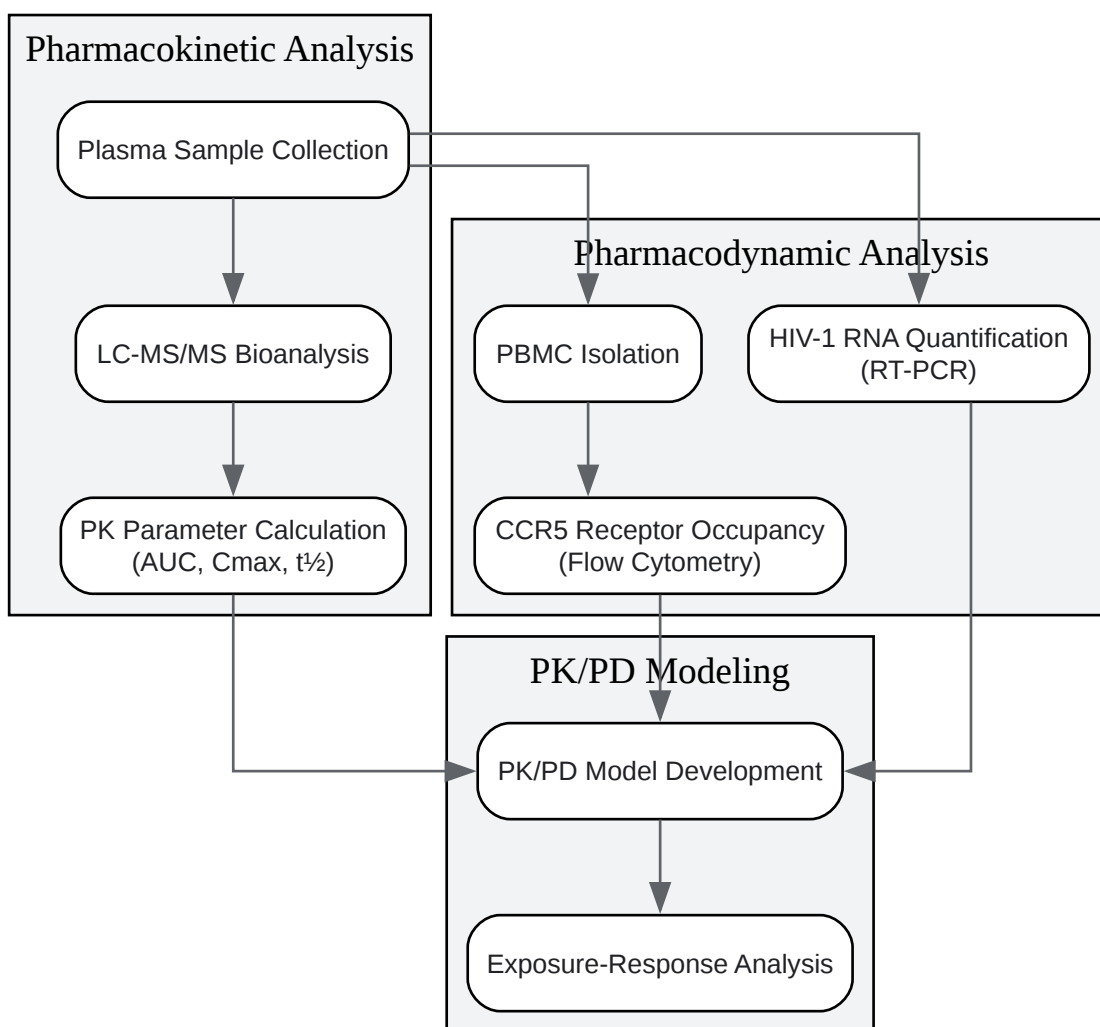
BID: Twice Daily, QD: Once Daily.[4]

Signaling Pathway and Experimental Workflows



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Caption: Mechanism of HIV-1 entry inhibition by **Aplaviroc**.



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